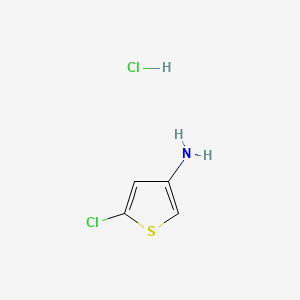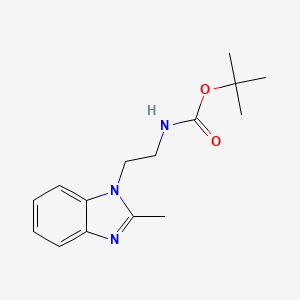
4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline-3-carbonitrile” is a chemical compound with the CAS Number: 1263286-10-7 . It has a molecular weight of 274.6 and its IUPAC name is 4-chloro-6-fluoro-2-(trifluoromethyl)-3-quinolinecarbonitrile . The compound is typically a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The molecular structure of “4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline-3-carbonitrile” can be represented by the InChI code: 1S/C11H3ClF4N2/c12-9-6-3-5(13)1-2-8(6)18-10(7(9)4-17)11(14,15)16/h1-3H . This indicates that the molecule consists of a quinoline core with chlorine, fluorine, and trifluoromethyl substituents.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Unfortunately, other physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the retrieved data.Applications De Recherche Scientifique
Spectroscopic Characterization and Analysis : The compound has been used in the study of molecular structure and spectroscopic characterization. For instance, a study involved DFT and TD-DFT/PCM calculations for analyzing the structure and spectroscopy of related quinoline derivatives, which can help in understanding their biological potentials and corrosion inhibition properties (Wazzan, Al-Qurashi, & Faidallah, 2016).
Photovoltaic Properties : Quinoline derivatives have been explored for their photovoltaic properties, particularly in the context of organic-inorganic photodiode fabrication. A study investigated the absorbance of these derivatives and their electrical properties, demonstrating their potential in photovoltaic applications (Zeyada, El-Nahass, & El-Shabaan, 2016).
Antitumor Activities : Certain quinoline derivatives have shown promise in antitumor activities. For example, a series of quinoline carbonitriles were synthesized and evaluated for their efficacy against various human tumor cell lines, showing significant inhibition of cancer cell growth (El-Agrody, Khattab, Fouda, & Al-Ghamdi, 2012).
Nucleophilic Substitution Studies : The compound has been used in studies focusing on nucleophilic substitution reactions to synthesize novel quinoline derivatives. These studies contribute to the broader understanding of the chemical properties and potential applications of quinolines (Mekheimer & Kappe, 1998).
Antimicrobial Properties : Quinoline derivatives have been synthesized and screened for their antimicrobial properties. Although some did not show significant results, the research contributes to the understanding of the potential antimicrobial applications of these compounds (Bonacorso et al., 2018).
Safety and Hazards
Propriétés
IUPAC Name |
4-chloro-6-fluoro-2-(trifluoromethyl)quinoline-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H3ClF4N2/c12-9-6-3-5(13)1-2-8(6)18-10(7(9)4-17)11(14,15)16/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIFZGEYWEQSQBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=C(C(=N2)C(F)(F)F)C#N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H3ClF4N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline-3-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

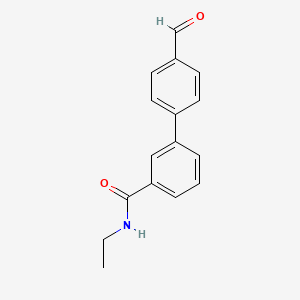



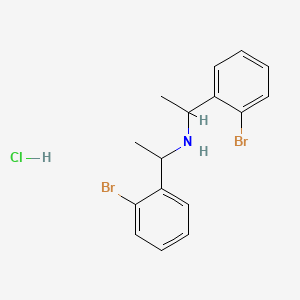
![Benzyl N-[2-(4-chlorophenyl)propan-2-YL]carbamate](/img/structure/B581743.png)
![Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate](/img/structure/B581744.png)
![Benzyl N-[1-(4-bromophenyl)ethyl]carbamate](/img/structure/B581745.png)
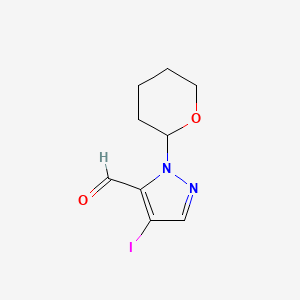
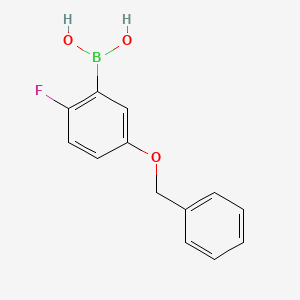
![Benzyl[2-(3-bromophenyl)propan-2-YL]amine hcl](/img/structure/B581751.png)
